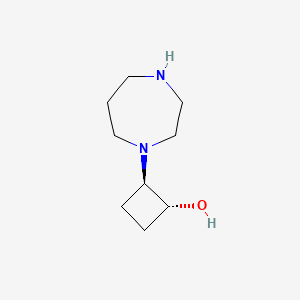![molecular formula C8H11F3N2O B1485026 3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol CAS No. 2016027-32-8](/img/structure/B1485026.png)
3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol
概要
説明
3-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol is a synthetic organic compound with a structure that includes a pyrazole ring substituted by a trifluoroethyl group and a propanol chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol typically involves the reaction between 1-(2,2,2-trifluoroethyl)-1H-pyrazole and a suitable alkylating agent, such as 3-chloropropan-1-ol, in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions in a solvent like dimethylformamide, followed by purification using chromatography techniques.
Industrial Production Methods: For industrial production, the synthesis can be scaled up using continuous flow reactors that ensure precise control of reaction parameters such as temperature, pressure, and residence time. This method not only improves yield but also enhances the purity of the final product.
化学反応の分析
Types of Reactions: 3-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: Hydrogenation of the pyrazole ring, using catalysts like palladium on carbon.
Substitution: Halogenation of the propanol chain with reagents like thionyl chloride, leading to the formation of chloro derivatives.
Common Reagents and Conditions:
Oxidizing agents (chromium trioxide, potassium permanganate)
Reducing agents (hydrogen gas, palladium on carbon)
Halogenating agents (thionyl chloride, phosphorus tribromide)
Major Products Formed:
Oxidation leads to 3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanal
Reduction yields partially or fully hydrogenated pyrazole derivatives
Halogenation produces 3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propyl halides
科学的研究の応用
3-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, particularly as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with unique properties, such as increased thermal stability and resistance to chemical degradation.
作用機序
The exact mechanism of action of 3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol is not fully understood, but it is believed to involve the modulation of specific molecular pathways. The trifluoroethyl group enhances lipophilicity, facilitating the compound's interaction with cell membranes and target proteins. The pyrazole ring may act as a binding site for various enzymes, influencing their activity and thereby eliciting a biological response.
類似化合物との比較
Compared to other compounds with similar structures, 3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-ol stands out due to its trifluoroethyl group, which imparts unique chemical and biological properties. For example:
3-[1-(Methyl)-1H-pyrazol-4-yl]propan-1-ol: lacks the trifluoroethyl group's enhanced lipophilicity, resulting in different pharmacokinetics.
3-[1-(2-Chloroethyl)-1H-pyrazol-4-yl]propan-1-ol: shows varied reactivity due to the chlorine atom's different electron-withdrawing effects.
特性
IUPAC Name |
3-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2O/c9-8(10,11)6-13-5-7(4-12-13)2-1-3-14/h4-5,14H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXZQGAMZZZQTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)(F)F)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-{[trans-2-Hydroxycyclobutyl]amino}-3-methylphenol](/img/structure/B1484950.png)
![2-Methyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride](/img/structure/B1484952.png)
![2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484953.png)

![2-[(E)-2-phenylethenyl]piperidine hydrochloride](/img/structure/B1484958.png)
![4-[(3-Fluorophenyl)methyl]azepane hydrochloride](/img/structure/B1484959.png)
![N,N-diethyl-octahydrocyclopenta[c]pyrrol-4-amine dihydrochloride](/img/structure/B1484960.png)
![(1-{Octahydrocyclopenta[c]pyrrol-4-yl}piperidin-4-yl)methanol dihydrochloride](/img/structure/B1484961.png)
![methyl(3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1484965.png)
![3-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484966.png)
